molecular formula C13H18BrNO3S B1405393 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate CAS No. 1624261-44-4

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate

Cat. No.: B1405393
CAS No.: 1624261-44-4
M. Wt: 348.26 g/mol
InChI Key: IYWKXPFYZFJEAP-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate: is a chemical compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 1st position of the tetrahydropyridine ring, along with a 4-methylbenzenesulfonate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the formation of complex chemical entities through further functionalization .

Biology: In biological research, the compound is used to study the effects of brominated tetrahydropyridines on cellular processes. It is also used in the development of new biochemical assays .

Medicine: Its ability to interact with biological targets makes it a valuable tool in drug discovery .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and the sulfonate group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be suitable .

Properties

IUPAC Name

4-bromo-1-methyl-3,6-dihydro-2H-pyridine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H10BrN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-4-2-6(7)3-5-8/h2-5H,1H3,(H,8,9,10);2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWKXPFYZFJEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate
Reactant of Route 6
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate

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